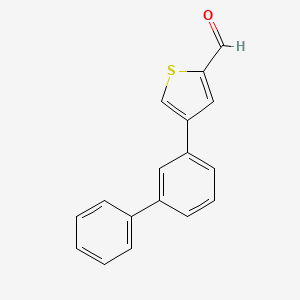

4-(3-Phenylphenyl)thiophene-2-carbaldehyde

描述

属性

IUPAC Name |

4-(3-phenylphenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12OS/c18-11-17-10-16(12-19-17)15-8-4-7-14(9-15)13-5-2-1-3-6-13/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOQVNCCPIEKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CSC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(3-Phenylphenyl)thiophene-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. Its structure can be represented as follows:

The presence of both thiophene and phenyl groups contributes to its unique chemical properties and biological activities.

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : Thiophene derivatives are known for their ability to scavenge free radicals, which can protect cells from oxidative stress. This antioxidant property is crucial for preventing cellular damage and has implications in cancer prevention and treatment.

- Anticancer Properties : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt pathway .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Cytotoxicity Against Cancer Cells :

A study evaluated the cytotoxic effects of various thiophene derivatives, including this compound, against human breast cancer cell lines. The results demonstrated significant inhibition of cell growth at concentrations as low as 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest. -

Antimicrobial Activity :

Another investigation focused on the antimicrobial properties of thiophene derivatives. The study found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:

- Absorption : The compound shows good solubility in organic solvents, indicating potential for oral bioavailability.

- Metabolism : Initial metabolic studies suggest that it undergoes phase I metabolism primarily through oxidation processes.

- Toxicity Profile : Toxicological assessments reveal that at therapeutic doses, the compound exhibits low toxicity towards normal cells while selectively targeting cancerous cells .

科学研究应用

Organic Electronics

1.1 Organic Light Emitting Diodes (OLEDs)

The compound has been investigated for its role as a building block in the synthesis of organic semiconductors, particularly in OLEDs. Its thiophene structure contributes to favorable electronic properties, making it suitable for light-emitting applications. In a study focused on the synthesis of thiophene derivatives, researchers demonstrated that compounds like 4-(3-Phenylphenyl)thiophene-2-carbaldehyde could enhance the efficiency and stability of OLED devices .

1.2 Organic Photovoltaics (OPVs)

In the realm of solar energy harvesting, this compound's electron-rich thiophene moiety has been utilized in the development of donor materials for OPVs. The incorporation of such compounds into polymer blends has shown improved charge transport and light absorption characteristics, leading to higher power conversion efficiencies .

Medicinal Chemistry

2.1 Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its mechanism of action involving the induction of apoptosis in cancer cells through the activation of specific signaling pathways . This positions the compound as a potential lead in anticancer drug development.

2.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents .

Material Science

3.1 Conductive Polymers

Due to its electronic properties, this compound is being explored as a precursor for conductive polymers. These polymers have applications in flexible electronics and sensors, where their conductivity and mechanical flexibility are advantageous .

3.2 Synthesis of Functionalized Materials

The compound serves as a versatile building block for synthesizing various functionalized materials. Its ability to undergo further chemical modifications allows for the creation of tailored materials with specific properties suited for applications ranging from coatings to advanced composites .

Case Studies

相似化合物的比较

Electronic and Spectral Properties

- NMR Shifts : The aldehyde proton in this compound is expected near δ 9.8–10.0 ppm (similar to DPAPTA at δ 9.86 ). Brominated derivatives show downfield shifts (δ 9.82 ) due to electron-withdrawing effects.

- IR Spectroscopy : All compounds exhibit strong C=O stretches near 1670–1690 cm⁻¹, with additional peaks reflecting substituents (e.g., C-Br at 730 cm⁻¹ in brominated derivatives ).

Key Research Findings

Steric vs. Electronic Effects : Bulky substituents (e.g., biphenyl) reduce deformylation side reactions compared to simpler aldehydes like thiophene-2-carbaldehyde .

Optoelectronic Performance : DPAPTA-based sensitizers achieve higher photovoltaic efficiencies (>8%) due to superior charge transport properties .

Synthetic Scalability : Brominated derivatives are synthesized on multi-gram scales with >80% yields, whereas pyridinyl analogues face discontinuation due to synthesis challenges .

准备方法

General Synthetic Strategy Overview

The synthesis of 4-(3-Phenylphenyl)thiophene-2-carbaldehyde typically involves:

- Introduction of the aldehyde group at the 2-position of thiophene (forming thiophene-2-carbaldehyde intermediate).

- Subsequent functionalization at the 4-position of thiophene with a 3-phenylphenyl substituent, usually via cross-coupling reactions such as Suzuki or Stille coupling.

Preparation of Thiophene-2-carbaldehyde Intermediate

The aldehyde functionality on the thiophene ring is commonly introduced by formylation of thiophene or substituted thiophenes. One industrially relevant and high-yielding method is:

Phosgene/Dimethylformamide (DMF) Mediated Formylation:

- Thiophene is reacted with solid phosgene and N,N-dimethylformamide (DMF) in an organic solvent such as chlorobenzene at low temperature (0 °C), followed by gradual warming to 75–85 °C.

- The reaction proceeds via a Vilsmeier–Haack type mechanism generating 2-thiophenecarboxaldehyde in yields typically around 72–88%.

- After reaction completion, hydrolysis with water and neutralization with sodium hydroxide is performed, followed by extraction and purification steps.

Representative Reaction Conditions and Yields:

| Entry | Thiophene (mol) | Triphosgene (mol) | DMF (mol) | Solvent (mL) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 0.5 | 0.25 | 1.3 | 200 (chlorobenzene) | 87 | Optimal molar ratio, high yield |

| 2 | 0.5 | 0.15 | 0.75 | 150 (chlorobenzene) | 72 | Lower reagent amounts |

| 3 | 0.5 | 0.35 | 1.5 | 250 (chlorobenzene) | 88 | Slight excess reagents |

This method is favored industrially due to safety (solid phosgene use), low toxicity, and cost-effectiveness.

Functionalization at the 4-Position: Introduction of the 3-Phenylphenyl Group

The biphenyl substituent at the 4-position of thiophene is introduced via cross-coupling reactions, which are well-established in heterocyclic chemistry:

- Suzuki Coupling: Using 4-bromo- or 4-iodo-thiophene-2-carbaldehyde as the electrophilic partner and 3-phenylphenylboronic acid as the nucleophilic partner.

- Stille Coupling: Using organostannane derivatives of biphenyl and halogenated thiophene aldehydes.

These palladium-catalyzed coupling reactions proceed under mild conditions, typically in the presence of bases such as potassium carbonate or cesium carbonate, in solvents like toluene, DMF, or dioxane, at temperatures between 80–110 °C.

- The aldehyde group is stable under Suzuki coupling conditions.

- The reaction affords this compound with good regioselectivity and yields.

- Purification is generally performed by column chromatography or recrystallization.

Alternative Synthetic Routes and Considerations

- Gewald Reaction Modifications: While the Gewald reaction is a classical method for synthesizing aminothiophenes, it is less directly applicable for aldehyde-substituted biphenyl thiophenes but can be adapted for related thiophene derivatives.

- Acid Chloride Intermediates: Preparation of thiophene carboxylic acid derivatives followed by chlorination (e.g., with thionyl chloride) and subsequent transformation to aldehydes or amides is documented for related compounds but is more complex and less direct.

Summary Table of Preparation Methods

| Step | Method/Reaction | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formylation of thiophene | Vilsmeier–Haack type (phosgene/DMF) | Thiophene, triphosgene, DMF, chlorobenzene | 0 °C to 85 °C, hydrolysis | 72–88 | Industrially viable, high yield, safe |

| Halogenation at 4-position | Bromination/Iodination | NBS or NIS | Mild conditions | High | Prepares substrate for coupling |

| Cross-coupling at 4-position | Suzuki or Stille coupling | 3-Phenylphenylboronic acid or stannane, Pd catalyst | 80–110 °C, base, inert atmosphere | Moderate to high | Regioselective introduction of biphenyl |

Research Findings and Practical Notes

- The phosgene/DMF method for thiophene-2-carbaldehyde synthesis is favored due to its safety profile (solid phosgene), ease of scale-up, and environmental advantages over traditional POCl3 methods.

- Cross-coupling reactions are highly efficient for introducing bulky aromatic substituents like 3-phenylphenyl groups, preserving the aldehyde function.

- Purity and yield optimization depend on the choice of catalyst, base, solvent, and reaction temperature.

- The aldehyde functionality allows further derivatization, making this compound a valuable intermediate in pharmaceuticals and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。